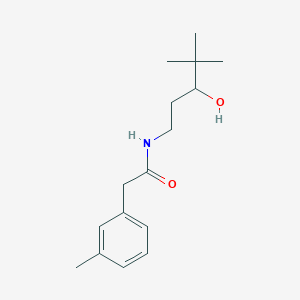

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-12-6-5-7-13(10-12)11-15(19)17-9-8-14(18)16(2,3)4/h5-7,10,14,18H,8-9,11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCXESHIHJIUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,4-dimethylpentanol and m-tolylacetic acid.

Formation of Intermediate: The hydroxy group of 3-hydroxy-4,4-dimethylpentanol is protected, and the resulting intermediate is reacted with m-tolylacetic acid to form an ester.

Amidation: The ester is then converted to the corresponding amide through an amidation reaction, often using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. The tolyl group may contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

Meta-Substituted Phenyl Groups

The 3-methylphenyl group in the target compound is a common feature in several analogs:

- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): The chloro and fluoro substituents enhance electron-withdrawing effects, influencing crystal packing and enzymatic interactions.

Key Difference : The target compound’s 3-methyl group provides steric bulk without strong electron-withdrawing effects, which may reduce reactivity compared to halogenated analogs but improve metabolic stability .

Hydroxyalkyl Chains

The 3-hydroxy-4,4-dimethylpentyl chain is unique compared to other acetamide side chains:

- N-(4-Methoxyphenyl)acetamide (): A simple methoxy group offers moderate polarity.

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Trichloro groups increase hydrophobicity but reduce solubility.

Key Advantage : The hydroxyl group in the target compound enhances solubility in aqueous environments, while the dimethyl branches may improve membrane permeability .

Enzyme Inhibition

- MAO-B and BChE Inhibitors: Compounds like N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () show dual inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), critical in neurodegenerative diseases. The target compound’s 3-methylphenyl group may similarly interact with hydrophobic enzyme pockets .

- AChE Inhibitors : Triazole-benzothiazole acetamides () demonstrate sub-micromolar IC₅₀ values. The target compound’s lack of heterocycles likely reduces potency but may lower toxicity .

Antimicrobial and Anticancer Activity

- Gram-Positive Bacteria : Compounds 47 and 48 () with benzo[d]thiazole-sulfonyl groups exhibit MIC values <10 µg/mL. The target compound’s hydroxyl group could enhance interactions with bacterial membranes .

- Cancer Cell Lines : Quinazoline-sulfonyl acetamides (e.g., compound 38, ) show IC₅₀ <5 µM against HCT-116 and MCF-7 cells. The target compound’s branched chain may hinder similar efficacy but improve pharmacokinetics .

Physical and Crystallographic Properties

Bond Lengths and Crystal Packing

- N-(4-Bromophenyl)acetamide (): C1–C2 bond length = 1.501 Å, shorter than in trichloro-acetamides (1.53 Å), indicating reduced steric strain.

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Asymmetric unit contains two molecules due to steric clashes; the target compound’s hydroxyl group may promote hydrogen bonding, stabilizing monoclinic or orthorhombic systems .

Notes

Limitations : Direct data on the target compound are absent; comparisons are extrapolated from structural analogs.

Structural Insights : The hydroxyalkyl chain distinguishes the target compound, suggesting unique solubility and bioavailability profiles.

Research Gaps : Synthesis and crystallographic data for the target compound are needed to validate hypotheses.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₅NO, with a molecular weight of approximately 251.38 g/mol. Its structure includes a hydroxyl group, which is critical for its biological activity, and an acetamide functional group that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Acetamide Linkage : The initial step involves reacting 3-methylphenyl acetic acid with an appropriate amine to form the acetamide.

- Addition of Hydroxy-Dimethylpentyl Side Chain : The 3-hydroxy-4,4-dimethylpentyl group is introduced via nucleophilic substitution.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown moderate cytotoxicity towards human melanoma cell lines with inhibition rates exceeding 90% at specific concentrations .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory properties. It has demonstrated inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

Anti-inflammatory Effects

Compounds within the acetamide class have been linked to anti-inflammatory activities. The presence of hydroxyl groups in this compound may enhance its ability to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Study : A study reported that a derivative of this compound exhibited over 94% inhibition in melanoma cells at a concentration of 100 µg/ml .

- Enzyme Activity : Another research highlighted that similar cinnamide derivatives showed promising results in inhibiting α-glucosidase, which is crucial for controlling blood sugar levels.

- Anti-inflammatory Mechanism : Investigations into related compounds have shown their effectiveness in reducing inflammation markers in vitro, supporting their potential therapeutic use .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Cytotoxicity (IC50) | α-Glucosidase Inhibition | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (specific data not available) | Yes | Yes |

| N-(3-chloro-4-hydroxyphenyl)acetamide | 94% at 100 µg/ml | Moderate | Yes |

| N-(4-hydroxymethylphenyl)acetamide | High | Yes | Strong |

Q & A

Q. How to reconcile discrepancies between computational docking and experimental bioactivity?

- Methodology : False-positive docking scores may arise from rigid receptor models. Use induced-fit docking (Schrödinger Suite) or validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.